molecular formula C15H21N4+ B1228410 1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium

1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium

Cat. No.: B1228410
M. Wt: 257.35 g/mol
InChI Key: JABSKGQQWUDVRU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

ICI-D7288, also known as ZD7288, is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. It is widely used in physiological studies to investigate the role of HCN channels in various biological processes. The compound is known for its ability to reduce heart rate without impairing cardiac function and has been used in studies related to neuropathic pain .

Preparation Methods

The synthesis of ICI-D7288 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the reaction of 4-ethylphenylamine with 1,2-dimethyl-6-methylaminopyrimidinium chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

ICI-D7288 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed on ICI-D7288, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ICI-D7288 has a wide range of scientific research applications, including:

Mechanism of Action

ICI-D7288 exerts its effects by selectively blocking HCN channels. These channels are involved in the regulation of electrical activity in the heart and brain. By inhibiting HCN channels, ICI-D7288 reduces the hyperpolarization-activated cation current, leading to a decrease in heart rate and modulation of neuronal activity. The compound also affects sodium currents in certain neurons, which may contribute to its analgesic effects .

Comparison with Similar Compounds

ICI-D7288 is unique in its high selectivity for HCN channels. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and specific applications.

Properties

Molecular Formula

C15H21N4+

Molecular Weight

257.35 g/mol

IUPAC Name

4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine

InChI

InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3/p+1

InChI Key

JABSKGQQWUDVRU-UHFFFAOYSA-O

SMILES

CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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